Ochratoxin B-d5

Description

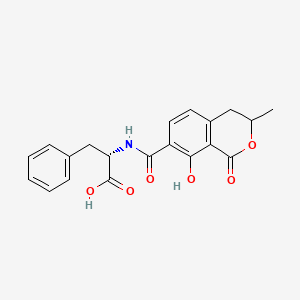

Ochratoxin B is a phenylalanine derivative resulting from the formal condensation of the amino group of L-phenylalanine with the carboxy group of (3R)-8-hydroxy-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-7-carboxylic acid. Ochratoxin B differs from the more naturally abundant ochratoxin A in the absence of the dihydroisocoumarin chlorine atom. It has cytotoxic effects on kidney and liver cells in vitro but only minor effects in vivo, due to its rapid metabolism and excretion. It inhibits cell proliferation of human liver HepG2 cells at doses as low as 1 mug/ ml but lacks the genotoxic activity of ochratoxin A, even at higher concentrations. It has a role as an Aspergillus metabolite, a Penicillium metabolite, a mycotoxin and a calcium channel blocker. It is a phenylalanine derivative, a N-acyl-L-phenylalanine, a member of isochromanes and a monocarboxylic acid. It is a conjugate acid of an ochratoxin B(1-).

Ochratoxin B has been reported in Aspergillus ochraceus with data available.

Ochratoxin B is a metabolite of Aspergillus ochraceus Ochratoxin B belongs to the family of Ochratoxins and related substances. These are compounds containing the ochratoxin skeleton, which is structurally characterized by the presence of a 3-phenylpropanoic acid N-linked to a 8-hydroxy-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-7-carboxamide moiety[1]. (Reference: [1] http://www.inchem.org/documents/ehc/ehc/ehc105.htm).

structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

2-[(8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl)amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO6/c1-11-9-13-7-8-14(17(22)16(13)20(26)27-11)18(23)21-15(19(24)25)10-12-5-3-2-4-6-12/h2-8,11,15,22H,9-10H2,1H3,(H,21,23)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAEYIVCTQUFNTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C(=C(C=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O)O)C(=O)O1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Ochratoxin B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029401 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4825-86-9 |

Source

|

| Record name | Ochratoxin B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029401 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

221 °C |

Source

|

| Record name | Ochratoxin B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029401 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

chemical structure and properties of Ochratoxin B-d5

Chemical Identity, Properties, and Application in Stable Isotope Dilution Assays

Executive Summary

Ochratoxin B-d5 (OTB-d5) is the stable isotope-labeled analog of Ochratoxin B (OTB), a non-chlorinated mycotoxin produced by Aspergillus and Penicillium species. It serves as the gold-standard Internal Standard (IS) for the precise quantification of OTB in complex food and feed matrices. By mirroring the physicochemical behavior of the target analyte while offering a distinct mass spectral signature, OTB-d5 enables the correction of matrix effects, ionization suppression, and extraction losses via Stable Isotope Dilution Assays (SIDA).

Chemical Identity & Structural Analysis[1]

Ochratoxin B-d5 is a deuterated conjugate of a dihydroisocoumarin derivative and L-phenylalanine. Unlike its more toxic counterpart, Ochratoxin A (OTA), OTB lacks the chlorine atom at the C5 position of the isocoumarin ring. The "d5" designation typically refers to the uniform deuteration of the phenylalanine phenyl ring.

Nomenclature and Identification

| Parameter | Detail |

| Common Name | Ochratoxin B-d5 (OTB-d5) |

| Chemical Name | N-{[(3R)-8-Hydroxy-3-methyl-1-oxo-3,4-dihydro-1H-isochromen-7-yl]carbonyl}-L-(phenyl-d5)-phenylalanine |

| CAS Number | 1356353-91-7 |

| Molecular Formula | C₂₀H₁₄D₅NO₆ |

| Molecular Weight | 374.40 g/mol (approx. +5 Da vs. native OTB) |

| Isotopic Purity | Typically ≥ 99 atom % D |

| Chemical Purity | ≥ 98% (HPLC) |

Synthetic Pathway

The synthesis of OTB-d5 generally follows a condensation reaction similar to the biosynthesis of the natural toxin, but utilizing isotopically labeled precursors.

-

Precursor 1: (3R)-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carboxylic acid (OTα, non-chlorinated).

-

Precursor 2: L-Phenylalanine-d5 (ring-labeled).

-

Coupling: The amino group of the phenylalanine derivative attacks the activated carboxyl group of the isocoumarin, forming the amide bond that links the two moieties.

Physicochemical Properties[9]

Understanding the physical behavior of OTB-d5 is critical for method development, particularly regarding solvent selection and pH control during extraction.

-

Solubility: Highly soluble in polar organic solvents (Methanol, Acetonitrile). Sparingly soluble in water, though solubility increases significantly in alkaline aqueous solutions due to the ionization of the carboxyl (pKa ~4.4) and phenolic hydroxyl (pKa ~7.0–7.2) groups.

-

Stability:

-

Solid State: Stable for >2 years at -20°C.

-

Solution: Stable in acetonitrile/methanol at 4°C for several months. Avoid prolonged exposure to alkaline conditions (pH > 10), which can hydrolyze the amide bond, releasing the isocoumarin and phenylalanine moieties.

-

-

Fluorescence: Like native OTB, the d5 analog exhibits strong natural fluorescence, which can be used for HPLC-FLD detection, though mass spectrometry is preferred for specificity.

Mass Spectrometry Characteristics (The "Why" of OTB-d5)

The primary value of OTB-d5 lies in its behavior during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Fragmentation Pathway

In positive Electrospray Ionization (ESI+), the protonated molecule [M+H]+ is selected as the precursor. Upon Collision-Induced Dissociation (CID), the amide bond cleaves.

-

Native OTB (m/z 370): Cleaves to yield the isocoumarin cation (m/z 205) and neutral phenylalanine.

-

OTB-d5 (m/z 375): Cleaves to yield the same isocoumarin cation (m/z 205) and neutral d5-phenylalanine .

Critical Analytical Note: Because the label is located on the neutral loss fragment (the phenylalanine), the product ion (m/z 205) is often identical for both the analyte and the internal standard. Specificity is achieved solely through the resolution of the precursor ions (370 vs. 375).

Visualization of Fragmentation

The following diagram illustrates the cleavage mechanism utilized in MRM (Multiple Reaction Monitoring) transitions.

Caption: MS/MS fragmentation pathway of OTB-d5 in Positive ESI mode. The deuterium label is lost with the neutral phenylalanine moiety.

Validated Experimental Protocol: SIDA-LC-MS/MS

This protocol outlines a "Dilute-and-Shoot" method suitable for cereal matrices (wheat, corn), utilizing OTB-d5 to correct for signal suppression.

Reagents & Materials

-

Extraction Solvent: Acetonitrile/Water/Acetic Acid (79:20:1, v/v/v).

-

Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

-

Mobile Phase B: Methanol + 0.1% Formic Acid + 5mM Ammonium Formate.

-

Internal Standard Spiking Solution: OTB-d5 at 10 µg/mL in Acetonitrile.

Workflow Diagram

Caption: Step-by-step workflow for the extraction and analysis of Ochratoxin B using OTB-d5 internal standard.

LC-MS/MS Parameters

Chromatography:

-

Column: C18 Reversed Phase (e.g., 100 x 2.1 mm, 1.8 µm).[1]

-

Flow Rate: 0.3 mL/min.

-

Gradient: 10% B to 90% B over 8 minutes.

Mass Spectrometry (ESI+):

| Analyte | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (eV) |

|---|---|---|---|---|

| Ochratoxin B | 370.1 | 205.1 | 324.1 | 22 |

| Ochratoxin B-d5 | 375.1 | 205.1 | - | 22 |

Note: In Negative ESI mode (often used for simultaneous OTA/OTB analysis), the transitions are typically 368.1 -> 204.1 (OTB) and 373.1 -> 204.1 (OTB-d5).

Safety & Handling

While OTB is generally considered less toxic than OTA (lower cytotoxicity and nephrotoxicity), it is still a mycotoxin and a potential teratogen. OTB-d5 should be handled with the same rigorous safety standards as the native toxin.

-

PPE: Nitrile gloves, lab coat, and safety glasses are mandatory.

-

Containment: Handle all powders in a fume hood or biological safety cabinet.

-

Decontamination: Spills should be treated with 10% sodium hypochlorite (bleach) to degrade the toxin structure before disposal.

References

-

European Food Safety Authority (EFSA). (2006). Opinion of the Scientific Panel on Contaminants in the Food Chain on a request from the Commission related to ochratoxin A in food. EFSA Journal. Link

-

PubChem. (n.d.). Ochratoxin B - Compound Summary.[2] National Center for Biotechnology Information. Link

- Sueck, F., et al. (2019). Synthesis of isotopically labeled ochratoxins and their use in stable isotope dilution assays. Journal of Agricultural and Food Chemistry.

-

Romer Labs. (n.d.). Ochratoxin B-d5 Product Specification. (Standard commercial specifications for d5-phenylalanine labeling). Link

-

Varga, E., et al. (2012). Stable isotope dilution assay for the accurate determination of mycotoxins in maize by LC-MS/MS. Analytical and Bioanalytical Chemistry.[3][4][1][5][6][7][8][9] (Methodology basis).

Sources

- 1. Development of an UPLC-MS/MS Method for the Analysis of Mycotoxins in Rumen Fluid with and without Maize Silage Emphasizes the Importance of Using Matrix-Matched Calibration [mdpi.com]

- 2. Ochratoxin A Producing Fungi, Biosynthetic Pathway and Regulatory Mechanisms [mdpi.com]

- 3. Ochratoxin B | C20H19NO6 | CID 20966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Quantification of aflatoxin and ochratoxin contamination in animal milk using UHPLC-MS/SRM method: a small-scale study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Inter-laboratory validation of liquid chromatography–tandem mass spectrometry multi-mycotoxin determination in animal feed – method transfer from the reference laboratory to regional laboratories - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Stability of Deuterated Ochratoxin B Isotopes in Solution

The following technical guide details the stability, handling, and experimental validation of deuterated Ochratoxin B (OTB) isotopes in solution.

Executive Summary

Deuterated Ochratoxin B (OTB-d5) serves as a critical internal standard (IS) for the accurate quantification of mycotoxins in complex biological and food matrices via LC-MS/MS. Its utility relies entirely on its ability to mimic the physicochemical behavior of the native analyte (OTB) while maintaining isotopic distinctiveness.

This guide addresses the stability profile of OTB-d5. Unlike its chlorinated analog Ochratoxin A (OTA), OTB lacks the C5-chlorine atom, altering its pKa and electronic stability. However, the primary stability risks—lactone ring hydrolysis, amide bond cleavage, and photo-oxidation —remain structurally conserved. This document provides the mechanistic understanding and protocols necessary to ensure the integrity of OTB-d5 stock and working solutions.

Chemical Structure & Isotopic Integrity

The Deuteration Site & Exchange Risk

Commercial OTB-d5 standards are typically isotopically labeled on the phenylalanine moiety (specifically the phenyl ring).

-

Stable Isotopes (C-D Bonds): The deuterium atoms are covalently bonded to the aromatic carbon ring of the phenylalanine side chain. These C-D bonds have a bond dissociation energy approx. 1–2 kcal/mol higher than C-H bonds (Kinetic Isotope Effect), rendering them chemically stable under standard storage and analytical conditions.

-

Exchangeable Protons (Risk Zone): The amide nitrogen proton, the phenolic hydroxyl proton, and the carboxylic acid proton are exchangeable .

-

Critical Insight: If OTB-d5 is dissolved in a protic solvent (e.g., Methanol-d0, Water), deuterium located on these heteroatoms would rapidly exchange with solvent hydrogen (H/D scrambling), leading to signal loss in the specific MRM transition. However, since the label is on the carbon skeleton, isotopic scrambling is negligible unless the molecule itself degrades.

-

Degradation Pathways

The stability of OTB-d5 is governed by three primary degradation mechanisms:

-

Lactone Ring Opening (Reversible): Under alkaline conditions (pH > 7.5), the lactone ring hydrolyzes to form an open-ring OTB species. This alters the retention time and mass spectrum. This reaction is reversible upon acidification.

-

Amide Bond Hydrolysis (Irreversible): Strong acids or specific enzymes (carboxypeptidases) can cleave the amide bond, releasing d5-phenylalanine and the isocoumarin core (Ochratoxin

). This destroys the internal standard. -

Methyl Ester Formation: In acidic methanol, the carboxylic acid moiety can undergo esterification, forming OTB-methyl ester.

Pathway Visualization

The following diagram illustrates the structural vulnerabilities of OTB-d5.

Figure 1: Chemical degradation pathways of Deuterated Ochratoxin B (OTB-d5).

Experimental Assessment of Stability

To validate the stability of your OTB-d5 stock, a "Stress Test" protocol is required. This self-validating system compares stressed samples against a freshly prepared reference.

Protocol: Stability Stress Testing

Objective: Determine the recovery of OTB-d5 after exposure to heat, light, and pH extremes.

Materials:

-

OTB-d5 Stock Solution (e.g., 10 µg/mL in Acetonitrile).

-

Amber and Clear glass vials.

Step-by-Step Workflow:

-

Preparation of QC Samples: Dilute the stock to a working concentration (e.g., 100 ng/mL) in three different solvents:

-

Solvent A: 100% Acetonitrile (Reference).

-

Solvent B: 50:50 Methanol/Water (Protic stress).[6]

-

Solvent C: 50:50 Water/Acetonitrile + 0.1% Formic Acid (Acidic stress).

-

-

Stress Conditions: Aliquot each solvent preparation into multiple vials and subject them to:

-

Thermal Stress: 40°C for 24 hours.

-

Photostability: Ambient light (clear vial) vs. Dark (amber vial) for 24 hours.

-

Freeze-Thaw: 3 cycles of -20°C to Room Temp.

-

-

Analysis: Inject all samples alongside a freshly prepared "Time 0" reference standard. Monitor the MRM transition for OTB-d5 (e.g., m/z 374.1 -> 221.1).

-

Calculation:

Data Presentation

Summarize stability data in the following format for internal reports:

| Condition | Solvent System | Duration | Recovery (%) | Status |

| Control | 100% ACN | 0 hr | 100.0 | Reference |

| Thermal (40°C) | 50:50 MeOH/H2O | 24 hr | 98.2 | Stable |

| Acidic (pH 2) | 50:50 ACN/H2O + FA | 24 hr | 95.5 | Acceptable |

| Alkaline (pH 8) | 50:50 ACN/H2O + NH4 | 4 hr | < 20.0 | Unstable (Ring Opening) |

| Light (UV) | 100% ACN (Clear Vial) | 24 hr | 85.0 | Degraded |

Best Practices for Storage and Handling

Based on the chemical vulnerabilities of the isocoumarin and phenylalanine moieties, the following storage protocols are mandatory to maintain scientific integrity.

Solvent Selection

-

Recommended: Acetonitrile (ACN) . Aprotic and non-reactive. OTB-d5 is highly stable in 100% ACN at -20°C.

-

Caution: Methanol (MeOH) . While OTB is soluble, acidic methanol can lead to methylation of the carboxylic acid over long periods.

-

Avoid: Alkaline Buffers . Storing OTB-d5 in basic solutions (pH > 7) will cause lactone ring opening. While reversible, it complicates immediate analysis.

Temperature & Container

-

Temperature: Long-term storage at -20°C or lower. Working solutions can be kept at 4°C for up to 1 week.[5]

-

Container: Amber Silanized Glass Vials .

-

Why Amber? The isocoumarin moiety absorbs UV light, leading to potential dechlorination (in OTA) or general photo-oxidation (in OTB).

-

Why Silanized? Mycotoxins can adsorb to active sites on untreated glass surfaces, causing concentration drops in low-level working solutions (< 10 ng/mL).

-

Handling Workflow Diagram

Figure 2: Optimal handling workflow for deuterated mycotoxin standards.

References

-

European Food Safety Authority (EFSA). (2006). Opinion of the Scientific Panel on Contaminants in the Food Chain on a request from the Commission related to Ochratoxin A in food. EFSA Journal. Link

-

Raters, M., & Matissek, R. (2008). Thermal stability of aflatoxin B1 and ochratoxin A.[7][8] Mycotoxin Research.[3][4][8][9] Link

-

Sigma-Aldrich. (n.d.). Mycotoxin Standards: Stability and Storage.[2][3][5]Link

-

Sueck, F., et al. (2019). Stability of mycotoxins in individual stock and multi-analyte standard solutions.[3][6] Mycotoxin Research.[3][4][8][9] Link

-

PubChem. (n.d.). Ochratoxin B Compound Summary. National Library of Medicine. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Thermal stability of aflatoxin B1 and ochratoxin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparative Ochratoxin Toxicity: A Review of the Available Data - PMC [pmc.ncbi.nlm.nih.gov]

Ochratoxin B-d5: A Technical Guide for Advanced Analytical Applications

This guide provides an in-depth overview of Ochratoxin B-d5, a critical internal standard for the accurate quantification of its non-deuterated counterpart, Ochratoxin B. Tailored for researchers, analytical scientists, and professionals in drug development and food safety, this document delves into the essential physicochemical data, analytical methodologies, and practical handling considerations for this stable isotope-labeled compound.

Introduction: The Significance of Ochratoxin B and the Role of its Deuterated Analog

Ochratoxin B is a mycotoxin produced by several species of Aspergillus and Penicillium fungi.[1] It is the non-chlorinated analog of the more widely known and studied Ochratoxin A.[1] While generally considered less toxic than Ochratoxin A, Ochratoxin B is often found alongside it in contaminated food and feed products, necessitating reliable methods for its detection and quantification.[1]

Accurate quantification of mycotoxins is paramount for food safety, toxicology studies, and risk assessment. The use of stable isotope-labeled internal standards, such as Ochratoxin B-d5, is the gold standard in analytical chemistry, particularly in mass spectrometry-based methods. By incorporating a known amount of the deuterated analog into a sample, variations during sample preparation, extraction, and instrument analysis can be effectively normalized, leading to highly accurate and precise results.

Core Physicochemical Data: Ochratoxin B-d5 and Ochratoxin B

A clear understanding of the physicochemical properties of both the deuterated standard and the target analyte is fundamental for method development and interpretation of results.

| Property | Ochratoxin B-d5 | Ochratoxin B |

| CAS Number | 1356353-91-7[2] | 4825-86-9[1][3][4][5][][7][8] |

| Molecular Formula | C₂₀H₁₄D₅NO₆[2] | C₂₀H₁₉NO₆[] |

| Molecular Weight | 374.40 g/mol [2] | 369.37 g/mol [] |

| Appearance | Off-White Solid[2] | - |

| Synonyms | N-[[(3R)-3,4-Dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-yl]carbonyl]-L-(phenyl-d5)alanine[2] | N-[[(3R)-3,4-Dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-yl]carbonyl]-L-phenylalanine |

| Storage | 2-8°C Refrigerator[2] | -20°C[3] |

Analytical Methodologies: Best Practices for Quantification

The use of Ochratoxin B-d5 as an internal standard is primarily associated with chromatographic techniques coupled to mass spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the sensitive and selective quantification of Ochratoxin B in complex matrices. The addition of Ochratoxin B-d5 at the beginning of the sample preparation process is crucial for achieving the highest level of accuracy.

Workflow for LC-MS/MS Analysis:

Sources

- 1. bioaustralis.com [bioaustralis.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Ochratoxin B -Lösung ~10 μg/mL in acetonitrile, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. Ochratoxin B | C20H19NO6 | CID 20966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. lancetechltd.com [lancetechltd.com]

- 8. caymanchem.com [caymanchem.com]

understanding the role of Ochratoxin B-d5 in mass spectrometry

The following technical guide details the role, application, and mechanistic function of Ochratoxin B-d5 in mass spectrometry.

Role: Stable Isotope Labeled Internal Standard (SIL-IS) CAS Registry Number: 1356353-91-7 Chemical Name: N-[[(3R)-3,4-Dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-yl]carbonyl]-L-(phenyl-d5)alanine

Executive Summary

Ochratoxin B-d5 (OTB-d5) is the deuterated isotopologue of Ochratoxin B (OTB), a non-chlorinated mycotoxin analog of the more prevalent Ochratoxin A (OTA). In high-precision analytical chemistry, specifically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), OTB-d5 serves as the "Truth Standard" for Isotope Dilution Mass Spectrometry (IDMS).

Its primary function is to correct for matrix effects (signal suppression/enhancement) and recovery losses during sample preparation. Because OTB-d5 shares virtually identical physicochemical properties with the target analyte (OTB) but possesses a distinct mass signature (+5 Da), it co-elutes with OTB while remaining spectrally distinct. This allows it to experience the exact same ionization environment, providing a self-validating normalization factor for quantification.

Chemical & Physical Properties

Understanding the structural differences is vital for method development. The deuterium labeling occurs on the phenylalanine ring, which dictates the mass shift in precursor and product ions.

| Property | Ochratoxin B (Native) | Ochratoxin B-d5 (SIL-IS) |

| Formula | C₂₀H₁₉NO₆ | C₂₀H₁₄D₅NO₆ |

| Molecular Weight | 369.37 g/mol | 374.40 g/mol |

| Monoisotopic Mass | 369.1212 Da | 374.1526 Da |

| Precursor Ion [M+H]⁺ | 370.1 | 375.2 |

| Label Position | None | Phenylalanine Ring (d5) |

| Retention Time | ~tR (e.g., 8.5 min) | ~tR (Co-eluting)* |

*Note: Deuterated compounds may exhibit a slight retention time shift (isotope effect) on high-resolution columns, typically eluting fractionally earlier than the non-deuterated analog, but they remain within the same ionization window.

The Physics of Isotope Dilution (IDMS)

The necessity of OTB-d5 arises from the physics of Electrospray Ionization (ESI). In complex matrices (e.g., grain, serum, wine), co-eluting matrix components compete for charge in the ESI source.

Mechanism of Correction

-

Co-elution: OTB and OTB-d5 enter the source simultaneously.

-

Suppression: If matrix components suppress the ionization of OTB by 40%, they will also suppress OTB-d5 by exactly 40%.

-

Normalization: The ratio of the Area (OTB) to Area (OTB-d5) remains constant, regardless of the absolute signal intensity.

Figure 1: The Isotope Dilution Workflow. The internal standard (OTB-d5) travels the entire analytical path with the sample, correcting for errors at every stage.

Method Development: MRM Transitions

To detect OTB-d5, you must monitor specific Multiple Reaction Monitoring (MRM) transitions. The fragmentation pattern of Ochratoxins typically involves the cleavage of the amide bond between the isocoumarin moiety (OT-beta) and the phenylalanine moiety.

Structural Logic for Transitions

-

Precursor: [M+H]⁺ is 375.2.

-

Fragment 1 (Loss of Phenylalanine): The bond breaks, leaving the isocoumarin core. This core does not contain the deuterium label. Therefore, the fragment mass is identical to the native OTB fragment (m/z 205.1).

-

Fragment 2 (Phenylalanine Ion): If the phenylalanine moiety retains the charge (immonium ion), it does contain the deuterium label. The mass shifts from 120.1 (native) to 125.1 (d5).

Recommended MS/MS Parameters

| Analyte | Precursor (m/z) | Product (m/z) | Type | Collision Energy (eV)* |

| OTB (Native) | 370.1 | 205.1 | Quantifier | 20-25 |

| 370.1 | 120.1 | Qualifier | 30-35 | |

| OTB-d5 (IS) | 375.2 | 205.1 | Quantifier | 20-25 |

| 375.2 | 125.1 | Qualifier | 30-35 |

*Note: Collision energies are instrument-dependent and should be optimized via direct infusion.

Figure 2: Fragmentation pathway of OTB-d5. Note that the primary quantifier ion (m/z 205.1) is structurally identical to the native OTB fragment, but is resolved by the unique precursor mass (375.2).

Protocol: Quantification in Complex Matrices

This protocol outlines a self-validating workflow for analyzing OTB in grain/feed matrices using OTB-d5.

Reagents

-

Stock Solution: OTB-d5 (10 µg/mL in Acetonitrile).

-

Extraction Solvent: Acetonitrile/Water/Acetic Acid (79:20:1).

Step-by-Step Workflow

-

Sample Weighing: Weigh 5.0 g of homogenized sample into a 50 mL centrifuge tube.

-

Internal Standard Spiking (Critical Step):

-

Add 50 µL of OTB-d5 working solution (e.g., 100 ng/mL) directly onto the sample before solvent addition.

-

Why: This ensures the IS equilibrates with the matrix and experiences the same extraction efficiency as the native toxin.

-

-

Extraction:

-

Add 20 mL of Extraction Solvent.

-

Shake vigorously for 30-60 minutes.

-

-

Clarification: Centrifuge at 4000 rpm for 10 minutes.

-

Dilution/Cleanup:

-

Take 1 mL of supernatant.

-

Dilute with 1 mL of water (to match initial mobile phase).

-

Optional: Pass through a specialized Mycotoxin cleanup column if matrix is highly pigmented (e.g., spices).

-

-

LC-MS/MS Analysis: Inject 5-10 µL.

Data Analysis

Calculate the Response Ratio (

Troubleshooting & Quality Assurance

Isotopic Purity & "Cross-Talk"

Commercial OTB-d5 typically has >99% isotopic purity. However, trace amounts of d0 (native) or d1-d4 isotopologues may exist.

-

Test: Inject a high concentration of OTB-d5 only.

-

Check: Monitor the native OTB transition (370 -> 205).

-

Result: If a peak appears, this is the "contribution of IS to Native." It must be <0.5% of the LOQ to be acceptable.

Deuterium Exchange

The deuterium atoms on the phenylalanine ring are aromatic and generally stable. They do not undergo back-exchange with protic solvents (water/methanol) under standard LC conditions.

-

Precaution: Avoid extremely acidic conditions (pH < 1) for prolonged periods at high temperatures, although OTB itself is liable to hydrolyze (amide bond cleavage) under those conditions anyway.

Retention Time Shift

Deuterated compounds are slightly less lipophilic than their hydrogenated counterparts.

-

Observation: OTB-d5 may elute 0.02 - 0.05 minutes earlier than Native OTB.

-

Action: Ensure your integration windows are wide enough to capture both, or set individual RT windows if the shift is consistent.

References

-

BenchChem. (n.d.). Ochratoxin A-d5 and Mycotoxin Internal Standards Application Note. Retrieved from

-

Sigma-Aldrich. (2024). Ochratoxin B-d5 Analytical Standard Product Sheet (CAS 1356353-91-7). Retrieved from

-

Han, Z., et al. (2010).[1] "Analysis of ochratoxin A and ochratoxin B in traditional Chinese medicines by ultra-high-performance liquid chromatography-tandem mass spectrometry." Journal of Chromatography A, 1217(26), 4365-4374.[1] Retrieved from

-

Gabriele, B., et al. (2009).[2] "A New and Expedient Total Synthesis of Ochratoxin A and d5-Ochratoxin A." Synthesis, 2009(11), 1815-1820.[2] (Describes the synthetic route for d5-labeling via phenylalanine). Retrieved from

-

National Institutes of Health (NIH). (n.d.). Ochratoxin B Compound Summary (CID 20966). PubChem.[3] Retrieved from

Sources

- 1. Analysis of ochratoxin A and ochratoxin B in traditional Chinese medicines by ultra-high-performance liquid chromatography-tandem mass spectrometry using [(13)C(20)]-ochratoxin A as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ochratoxin B | C20H19NO6 | CID 20966 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of Ochratoxin B-d5 in Organic Solvents

This guide provides an in-depth exploration of the solubility characteristics of Ochratoxin B-d5, a critical internal standard for analytical and research applications. Recognizing the scarcity of direct quantitative data for this deuterated analogue, this document synthesizes available information for related compounds and presents a robust, field-proven methodology for its empirical determination. This resource is intended for researchers, analytical chemists, and drug development professionals who require precise and reliable preparation of Ochratoxin B-d5 solutions.

Introduction: The Significance of Ochratoxin B-d5 and Its Solubility

Ochratoxin B is a mycotoxin produced by fungi of the Aspergillus and Penicillium genera.[] It is the non-chlorinated analogue of the more prevalent and toxic Ochratoxin A.[2] Ochratoxin B-d5, a stable isotope-labeled version of Ochratoxin B, serves as an invaluable internal standard in quantitative analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[3] Its use allows for the accurate quantification of Ochratoxin B in complex matrices by correcting for analyte loss during sample preparation and instrumental analysis.

An accurate understanding of a compound's solubility is fundamental to the preparation of stock solutions, calibration standards, and formulations for toxicological or pharmacological studies. The concentration of a prepared standard must be precise for the accurate calibration of analytical instruments.[4] Furthermore, knowledge of solubility behavior in various organic solvents is crucial for developing efficient extraction and purification protocols.

Physicochemical Properties and Their Influence on Solubility

The solubility of a molecule is governed by its physicochemical properties, primarily its polarity, ability to form hydrogen bonds, and molecular size. The principle of "like dissolves like" is the cornerstone of predicting solubility: polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents.

Ochratoxin B-d5 possesses both polar and non-polar regions. Its structure includes a carboxylic acid group, a hydroxyl group, and an amide linkage, all of which can participate in hydrogen bonding with polar solvents. It also contains aromatic rings and an alkyl chain, contributing to its non-polar character.[2]

The Impact of Deuteration

The replacement of five hydrogen atoms with deuterium on the phenyl ring of Ochratoxin B results in Ochratoxin B-d5. This isotopic substitution is primarily intended to increase the molecular weight for mass spectrometry-based detection and to alter its metabolic fate due to the kinetic isotope effect.[5][6] The effect of deuteration on the fundamental solubility of the molecule is generally considered to be negligible, as it does not significantly alter the polarity or the hydrogen bonding capabilities of the compound. Therefore, the solubility of Ochratoxin B-d5 is expected to be very similar to that of its non-deuterated counterpart, Ochratoxin B.

Comparison with Ochratoxin A

Ochratoxin A and Ochratoxin B have very similar structures, with the key difference being the presence of a chlorine atom on the dihydroisocoumarin moiety of Ochratoxin A.[7] This chlorine atom increases the overall lipophilicity and molecular weight of Ochratoxin A, which may lead to slight differences in solubility compared to Ochratoxin B. However, due to their structural similarity, the solubility data for Ochratoxin A can serve as a useful proxy for estimating the solubility of Ochratoxin B and its deuterated form in various organic solvents.

Caption: Relationship between molecular properties and solvent polarity.

Solubility Profile of Ochratoxin B-d5 and Related Compounds

| Compound | Solvent | Solubility | Data Type | Source |

| Ochratoxin B-d5 | Acetonitrile | Soluble (Commercially available as a 10 µg/mL solution) | Qualitative | Vendor Data |

| Ochratoxin B | Ethanol | Soluble | Qualitative | [] |

| Methanol | Soluble | Qualitative | [] | |

| Dimethylformamide (DMF) | Soluble | Qualitative | [] | |

| Dimethyl sulfoxide (DMSO) | Soluble | Qualitative | [] | |

| Ochratoxin A | Ethanol | ~50 mg/mL | Quantitative | Analogous Data |

| Dimethyl sulfoxide (DMSO) | ~16 mg/mL | Quantitative | Analogous Data | |

| Dimethylformamide (DMF) | ~14 mg/mL | Quantitative | Analogous Data |

It is imperative for researchers to empirically determine the solubility of Ochratoxin B-d5 in their specific solvent and experimental conditions to ensure accuracy.

Experimental Protocol for the Determination of Ochratoxin B-d5 Solubility

The following protocol describes the "excess solid" method, a reliable technique for determining the equilibrium solubility of a compound.[8] This method involves creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials and Reagents

-

Ochratoxin B-d5 (solid)

-

Organic solvent of interest (HPLC grade or higher)

-

Volumetric flasks (Class A)

-

Microcentrifuge tubes or glass vials with screw caps

-

Vortex mixer

-

Thermostatic shaker or incubator

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

Syringes

-

Calibrated analytical balance

-

HPLC system with a suitable detector (Fluorescence or UV-Vis)

-

HPLC column suitable for mycotoxin analysis (e.g., C18)

Preparation of Saturated Solution

-

Aliquot Solvent: Accurately dispense a known volume (e.g., 1.0 mL) of the desired organic solvent into several microcentrifuge tubes or glass vials.

-

Add Excess Solute: Weigh an amount of Ochratoxin B-d5 that is estimated to be in excess of its solubility limit and add it to each tube. The presence of undissolved solid after equilibration is crucial.[9][10]

-

Equilibration: Tightly cap the tubes and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The solution is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

Phase Separation: After equilibration, centrifuge the tubes at high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid.

-

Sample Collection: Carefully collect the supernatant using a syringe, being cautious not to disturb the solid pellet. Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.[9]

Quantification by HPLC

-

Preparation of Calibration Standards: Prepare a series of calibration standards of Ochratoxin B-d5 with known concentrations in the chosen solvent. This is typically done by serially diluting a high-concentration stock solution. A five-point calibration curve is generally sufficient.[11]

-

HPLC Analysis: Analyze the prepared calibration standards and the filtered saturated solution samples by HPLC. The most common and sensitive method for ochratoxin analysis is HPLC coupled with a fluorescence detector (HPLC-FLD).[12][13]

-

Data Analysis: Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards. Determine the concentration of Ochratoxin B-d5 in the saturated solution samples by interpolating their peak areas from the calibration curve. The resulting concentration is the solubility of Ochratoxin B-d5 in that solvent at the specified temperature.

Caption: Experimental workflow for determining solubility.

Safety Precautions

Ochratoxins are toxic and should be handled with appropriate safety measures. Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Consult the Safety Data Sheet (SDS) for Ochratoxin B-d5 before use.

Conclusion

While direct quantitative solubility data for Ochratoxin B-d5 in organic solvents is limited, a strong understanding of its physicochemical properties and the solubility of analogous compounds provides a solid foundation for its use. For applications requiring high accuracy, it is strongly recommended that researchers and scientists empirically determine the solubility in their specific solvent systems using a robust protocol, such as the one detailed in this guide. This ensures the preparation of accurate standards and the generation of reliable and reproducible scientific data.

References

-

Achieving Precision: The Role of Ochratoxin B as an HPLC Standard. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 8, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20966, Ochratoxin B. Retrieved February 8, 2026, from [Link].

-

Ferreira, J., et al. (2023). High-Performance Liquid Chromatography–Fluorescence Detection Method for Ochratoxin A Quantification in Small Mice Sample Volumes: Versatile Application across Diverse Matrices Relevant for Neurodegeneration Research. Toxics, 11(9), 768. [Link]

-

Smidova, B., et al. (2020). Determination of Ochratoxin A and Ochratoxin B in Archived Tokaj Wines (Vintage 1959–2017) Using On-Line Solid Phase Extraction Coupled to Liquid Chromatography. Toxins, 12(12), 739. [Link]

-

Ouf, A., et al. (2021). Molecular and HPLC-based approaches for detection of aflatoxin B1 and ochratoxin A released from toxigenic Aspergillus species in processed meat. PLoS ONE, 16(2), e0246143. [Link]

-

Kopf, S., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews, 122(6), 6634-6718. [Link]

-

Shimadzu. (n.d.). Quantitation of Aflatoxins B1, B2, G1, G2 and Ochratoxin A in Cannabis by LC. Retrieved February 8, 2026, from [Link]

-

Pharmaffiliates. (n.d.). Ochratoxin B-d5. Retrieved February 8, 2026, from [Link]

-

University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved February 8, 2026, from [Link]

-

Chemistry LibreTexts. (2022, October 30). Saturated Solutions and Solubility. Retrieved February 8, 2026, from [Link]

-

G., E. D., & G., E. D. (2023). Deuterium in drug discovery: progress, opportunities and challenges. RSC Medicinal Chemistry, 14(6), 947-965. [Link]

-

Bellevue College. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved February 8, 2026, from [Link]

-

Singh, I., & Shinde, S. (2020). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 63(15), 7986-8012. [Link]

-

Mantle, P. G. (2002). Structure of ochratoxin A, ochratoxin B, ochratoxin C, 4-hydroxyochratoxin A, ochratoxin. Mycotoxins and Food Safety, 1-13. [Link]

-

Zhang, Y., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Scientific Reports, 11(1), 23805. [Link]

-

Science Buddies. (n.d.). Saturated Solutions: Measuring Solubility. Retrieved February 8, 2026, from [Link]

-

Synthesis Workshop. (2022, May 7). Deuterium + Tritium Labeling with Sara Kopf and Florian Bourriquen (Episode 94) [Video]. YouTube. [Link]

-

Reddit. (2021, June 29). How do you create an accurate saturated solution?. r/chemistry. Retrieved February 8, 2026, from [Link]

-

Chemspace. (2022, May 31). Compound solubility measurements for early drug discovery. Retrieved February 8, 2026, from [Link]

-

FlinnScientific. (2012, December 17). Saturated, Unsaturated, and Superstaurated Solutions [Video]. YouTube. [Link]

-

Atzrodt, J., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews, 122(6), 6634-6718. [Link]

-

Embibe. (n.d.). Preparing a Saturated Solution of Common Salt. Retrieved February 8, 2026, from [Link]

-

Bellevue College. (n.d.). Experiment 2 # Solubility. Retrieved February 8, 2026, from [Link]

Sources

- 2. Ochratoxin B | C20H19NO6 | CID 20966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. nbinno.com [nbinno.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. lifechemicals.com [lifechemicals.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. reddit.com [reddit.com]

- 11. Molecular and HPLC-based approaches for detection of aflatoxin B1 and ochratoxin A released from toxigenic Aspergillus species in processed meat - PMC [pmc.ncbi.nlm.nih.gov]

- 12. High-Performance Liquid Chromatography–Fluorescence Detection Method for Ochratoxin A Quantification in Small Mice Sample Volumes: Versatile Application across Diverse Matrices Relevant for Neurodegeneration Research [mdpi.com]

- 13. mdpi.com [mdpi.com]

Technical Guide: Photochemical Degradation of Ochratoxin B-d5

The following technical guide details the degradation products and photochemical behavior of Ochratoxin B-d5 (OTB-d5) under UV light.

Executive Summary

Ochratoxin B-d5 (OTB-d5) is the deuterated isotopologue of Ochratoxin B (OTB), widely utilized as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS mycotoxin analysis. While OTB is the non-chlorinated analog of the highly toxic Ochratoxin A (OTA), it shares the same light-sensitive 3,4-dihydroisocoumarin chromophore.

Exposure to UV light (specifically UV-A and blue light spectra) induces photochemical instability in OTB-d5. This guide delineates the mechanistic degradation pathways, identifying Ochratoxin

Structural & Photochemical Basis[1]

Chemical Structure and Label Position

OTB-d5 is composed of a dihydroisocoumarin moiety linked via an amide bond to a deuterated L-phenylalanine group.

-

Chromophore: The bicyclic isocoumarin ring system absorbs strongly in the UV region (

~318 nm and ~333 nm in acidic media). -

Label Location: The deuterium atoms (

) are located on the phenyl ring of the phenylalanine moiety. -

Implication: Any degradation pathway that cleaves the amide bond separates the detection core (isocoumarin) from the isotopic tag (phenylalanine-d5).

UV Excitation Mechanism

Upon irradiation with UV light (photon energy

-

Excitation: The isocoumarin ring absorbs photon energy.

-

Intersystem Crossing: The molecule may undergo intersystem crossing to a triplet state (

), increasing reactivity. -

Reaction: The excited state facilitates nucleophilic attack (often by water in aqueous solvents) on the amide carbonyl or radical fragmentation, leading to degradation.

Degradation Pathways and Products[2][3][4][5][6]

Under UV irradiation, OTB-d5 undergoes two primary degradation pathways: Photo-hydrolysis (major) and Photo-decarboxylation (minor).

Pathway A: Photo-Hydrolysis (The "Label Loss" Pathway)

This is the most critical pathway for analytical chemists. UV energy catalyzes the hydrolysis of the amide bond linking the isocoumarin and the phenylalanine.

-

Precursor: OTB-d5 (

) -

Product 1: Ochratoxin

(OT-

Structure: 8-hydroxy-3-methyl-3,4-dihydroisocoumarin-7-carboxylic acid.

-

Isotopic Status:Unlabeled . The isocoumarin core contains no deuterium.

-

Analytical Impact: Indistinguishable from the degradation product of native OTB.

-

-

Product 2: d5-Phenylalanine

-

Structure: Deuterated amino acid (

). -

Isotopic Status:Labeled . Carries the

tag. -

Analytical Impact: Usually eluted in the solvent front or not monitored in mycotoxin panels.

-

Pathway B: Photo-Decarboxylation

High-energy UV irradiation can induce the loss of the carboxyl group on the phenylalanine moiety.

-

Product 3: Decarboxy-OTB-d5

-

Structure: OTB-d5 minus

. -

Isotopic Status:Labeled . The

-phenyl ring remains attached to the isocoumarin. -

Analytical Impact: Results in a mass shift of -44 Da.

-

Visualization of Degradation Pathways[3][4][6]

The following diagram illustrates the degradation logic, highlighting the separation of the deuterium label.

Figure 1: Photochemical degradation pathways of OTB-d5 showing the separation of the stable isotope label during hydrolysis.

Experimental Analysis & Data Summary

To verify the integrity of OTB-d5 stock solutions, the following LC-MS/MS parameters should be used to screen for degradation products.

Predicted Mass Spectrometry Data

| Compound | Molecular Formula | Precursor Ion (M+H) | Key Product Ion (Quant) | Retention Time Shift | Label Status |

| OTB-d5 (Parent) | 375.1 | 329.1 (Loss of HCOOH) | Reference (T0) | Labeled | |

| Ochratoxin | 193.05 | 147.0 (Loss of HCOOH) | Early Eluting | Unlabeled | |

| d5-Phenylalanine | 171.1 | 125.1 | Solvent Front | Labeled | |

| Decarboxy-OTB-d5 | 331.1 | 285.1 | Late Eluting | Labeled |

Experimental Protocol for Stability Testing

Objective: Assess the % degradation of OTB-d5 stock under laboratory light conditions.

-

Preparation: Prepare a 1

g/mL solution of OTB-d5 in 50:50 Acetonitrile:Water (0.1% Formic Acid). -

Control: Aliquot 1 mL into an amber glass vial (Dark Control).

-

Exposure: Aliquot 1 mL into a clear glass vial. Expose to ambient laboratory light (cool white fluorescent) or a calibrated UV source (365 nm) for 4 hours.

-

Analysis: Inject both samples on LC-MS/MS using a C18 column.

-

Calculation:

-

Validation: Monitor the appearance of the m/z 193.05 peak (OT

) in the exposed sample.

Analytical Implications

The "Silent" Error in Quantification

The primary risk of OTB-d5 degradation is signal suppression without correction .

-

If OTB-d5 hydrolyzes to OT

(unlabeled), the internal standard signal (m/z 375.1) decreases.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

The degradation product (OT

) does not contribute to the IS channel. -

However, if the native analyte (OTB) in the sample also degrades to OT

, the ratio of Analyte/IS may drift depending on the matrix opacity and exposure time, leading to inaccurate quantification.

Recommendation

-

Amber Glassware: Always store OTB-d5 stocks in amber silanized glass vials.

-

Wavelength Filtering: Use UV-cutoff filters (>400 nm) in laboratories where mycotoxin standards are handled for extended periods.

-

Fresh Preparation: Do not reuse diluted working standards of OTB-d5 that have been left on autosampler trays in clear vials for >24 hours.

References

-

European Food Safety Authority (EFSA). (2006). Opinion of the Scientific Panel on Contaminants in the Food Chain on a request from the Commission related to ochratoxin A in food. EFSA Journal. Link

-

Sueck, F., et al. (2019). Photochemical degradation of Ochratoxin A and its impact on cytotoxicity. Toxins.[1][2][3][4][5][6][7][8][9] Link (Contextual grounding on Ochratoxin photochemistry).

-

Schmidt-Heydt, M., et al. (2012). Wavelength-Dependent Degradation of Ochratoxin and Citrinin by Light in Vitro and in Vivo. PLOS ONE. Link

-

Lippolis, V., et al. (2014). Photolytic degradation of Ochratoxin A by UV irradiation. Journal of Food Protection. Link

-

PubChem. (2023). Ochratoxin B Compound Summary. National Library of Medicine. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Wavelength-Dependent Degradation of Ochratoxin and Citrinin by Light in Vitro and in Vivo and Its Implications on Penicillium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. "Mycotoxins detoxification using UV irradiation and advanced oxidation " by Sharath Chandra Julakanti [digitalscholarship.tnstate.edu]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. The influence of ultraviolet radiation on aflatoxin producing Aspergillus species' isolated from Iranian rice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Degradation of Ochratoxin A by a UV-Mutated Aspergillus niger Strain - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Precision Preparation of Ochratoxin B-d5 Internal Standard Stock Solution

This Application Note is structured to provide a rigorous, self-validating methodology for the preparation of Ochratoxin B-d5 (OTB-d5) internal standard solutions. It is designed for analytical chemists and researchers requiring high-precision quantitation in LC-MS/MS workflows.[1]

Abstract

Ochratoxin B (OTB) is the non-chlorinated analog of Ochratoxin A (OTA) and is frequently monitored as a co-contaminant or metabolite in toxicological studies.[1] Accurate quantitation in complex matrices (biological fluids, food, feed) requires Isotope Dilution Mass Spectrometry (IDMS) to compensate for signal suppression/enhancement.[1] This guide details the preparation, verification, and storage of Ochratoxin B-d5 (OTB-d5), emphasizing a "quantitative transfer" approach and UV-Vis concentration verification to ensure data integrity.

Introduction & Scientific Rationale

The Role of OTB-d5 in IDMS

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), matrix effects can significantly alter ionization efficiency.[1] OTB-d5 serves as the ideal Internal Standard (IS) because it possesses physicochemical properties nearly identical to native OTB.[1]

-

Co-Elution: The deuterium labeling (

) on the phenylalanine ring minimally affects lipophilicity, ensuring OTB-d5 co-elutes with native OTB.[1] -

Ionization Normalization: Because they co-elute, both the analyte and the IS experience the exact same matrix suppression or enhancement at the electrospray source.[1] The ratio of their responses remains constant, correcting the quantitative result.

Chemical Profile

| Property | Ochratoxin B (Native) | Ochratoxin B-d5 (IS) |

| Formula | ||

| Molecular Weight | ~369.4 g/mol | ~374.4 g/mol |

| Label Position | N/A | Phenyl-d5 (Phenylalanine ring) |

| Solubility | Methanol, Acetonitrile | Methanol, Acetonitrile |

| 318 nm | 318 nm |

Safety & Handling (Critical)

WARNING: Ochratoxins are mycotoxins with potential nephrotoxic and teratogenic effects.[1][2] Although OTB is generally considered less toxic than OTA, it should be handled with the same rigorous safety standards.[1]

-

PPE: Double nitrile gloves, lab coat, and safety glasses.[1] Handle strictly within a certified fume hood.[1]

-

Inactivation: Spills and glassware should be treated with 1-5% Sodium Hypochlorite (Bleach) for at least 30 minutes before washing.[1] This oxidizes the toxin, breaking the amide bond and inactivating it.[1]

-

Electrostatics: Dry mycotoxin films are prone to static scattering.[1] Never attempt to weigh <1 mg of dry powder directly from the supplier vial.[1]

Materials & Equipment

-

Reagents:

-

Equipment:

Protocol: Preparation of Primary Stock Solution

Phase 1: Reconstitution (Quantitative Transfer)

Rationale: Weighing sub-milligram quantities introduces massive error.[1] We rely on dissolving the entire contents and verifying the concentration later.[1]

-

Equilibrate: Allow the OTB-d5 supplier vial to reach room temperature to prevent condensation.

-

Solvent Addition: Add approximately 1-2 mL of LC-MS Grade Methanol directly to the supplier vial.

-

Note: Methanol is preferred for the stock because it is the standard solvent for UV extinction coefficient calculations.

-

-

Dissolution: Cap the vial and sonicate for 5 minutes. Vortex vigorously for 1 minute to ensure the film is completely dissolved from the walls.[1]

-

Transfer: Transfer the solution into a 5 mL Class A volumetric flask .

-

Rinse: Add another 1 mL of Methanol to the original supplier vial, vortex, and transfer to the flask. Repeat this rinse step 3 times total.

-

Make to Volume: Dilute to the mark with Methanol. Stopper and invert 10 times to mix.

-

Target Concentration: If starting with 100 µg, this yields ~20 µg/mL.[1]

-

Phase 2: Concentration Verification (Self-Validating Step)

Rationale: Supplier mass values can vary by ±10%.[1] For a reference standard, you must verify the actual concentration using the Beer-Lambert Law (

-

Blanking: Zero the UV-Vis spectrophotometer with pure Methanol in a quartz cuvette.

-

Measurement: Transfer the stock solution to the cuvette and scan from 200 nm to 400 nm.

-

Peak Check: Verify

is at 318 nm .[1] -

Calculation:

[1]- : Absorbance at 318 nm.[1]

- : Molecular Weight of OTB-d5 (~374.4 g/mol ).[1][3]

-

: Molar Extinction Coefficient (~6900

- : Conversion factor.[1]

Note: The deuteration (

) has a negligible effect on the electronic transition (

Phase 3: Storage

-

Aliquot: Dispense the stock into small amber silanized vials (e.g., 100 µL aliquots) to avoid repeated freeze-thaw cycles.

-

Label: Include Name, Solvent, Date, and Calculated Concentration.

-

Conditions: Store at -20°C . Stable for >12 months if kept dark and frozen.[1]

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the preparation and the mechanism of IDMS correction.

Caption: Workflow for the quantitative transfer and UV-based validation of OTB-d5 stock solutions.

LC-MS/MS Application Parameters

When utilizing the stock solution for analysis, the following MRM (Multiple Reaction Monitoring) transitions are recommended.

Mechanism: The primary transition for Ochratoxins typically involves the loss of the phenylalanine moiety.[1]

-

Native OTB Precursor: m/z 370.1

-

OTB-d5 Precursor: m/z 375.1

[1]

| Analyte | Precursor Ion (m/z) | Product Ion (Quantifier) | Product Ion (Qualifier) | Collision Energy (V) |

| OTB (Native) | 370.1 | 205.1 (Isocoumarin core) | 239.1 | ~20-30 |

| OTB-d5 (IS) | 375.1 | 205.1 (Isocoumarin core) | Varies | ~20-30 |

Expert Note: Since the label is on the phenylalanine ring, and the fragment (m/z 205) is the isocoumarin core, the product ion for the IS is identical to the native . Specificity relies on the precursor isolation (Q1).[1] Ensure your quadrupole resolution is sufficient to distinguish 370 from 375.[1]

Troubleshooting & Stability

| Issue | Probable Cause | Corrective Action |

| Low UV Absorbance | Incomplete dissolution or adsorption to glass.[1] | Sonicate longer; use silanized glassware.[1] Ensure pH is not basic (shifts spectrum).[1] |

| Signal Drift in MS | H/D Exchange. | Avoid protic solvents with extreme pH for long periods.[1] Store in pure MeOH or ACN. |

| Peak Tailing | Secondary interactions. | Add 0.1% Formic Acid to the mobile phase to protonate the carboxylic acid group.[1] |

References

-

European Commission. (2006).[1] Commission Regulation (EC) No 401/2006 laying down the methods of sampling and analysis for the official control of the levels of mycotoxins in foodstuffs.Link[1]

-

PubChem. Ochratoxin B Compound Summary. National Library of Medicine.[1] Link[1]

-

LGC Standards. Ochratoxin Reference Materials and Certificates of Analysis.Link[1]

-

Valenta, H. (1998).[1] Chromatographic methods for the determination of ochratoxin A in animal and human tissues and fluids.[1] Journal of Chromatography A. Link[1]

Sources

calculating Ochratoxin B concentrations using d5 isotope dilution

Application Note: Quantitative Determination of Ochratoxin B in Biological and Food Matrices via Isotope Dilution LC-MS/MS

Abstract

This application note details a robust protocol for the quantification of Ochratoxin B (OTB) using stable isotope dilution mass spectrometry (IDMS) with deuterium-labeled internal standard (OTB-d5). Unlike external calibration methods, IDMS inherently corrects for analyte loss during extraction and ionization suppression/enhancement (matrix effects) in the electrospray source. This guide covers sample preparation, LC-MS/MS parameters, and the mathematical derivation for precise concentration calculations.

Introduction

Ochratoxin B (OTB), the dechlorinated derivative of Ochratoxin A (OTA), is a secondary fungal metabolite produced by Aspergillus and Penicillium species.[1] While historically considered less toxic than OTA, OTB is a significant co-contaminant in cereals and a metabolite in biological systems.[2] Accurate quantification is challenging due to complex matrices (e.g., plasma, grain dust) that cause significant signal suppression in LC-MS/MS analysis.

The Solution: Isotope Dilution (IDMS) By spiking samples with OTB-d5 (Ochratoxin B labeled with five deuterium atoms) prior to extraction, the internal standard (IS) experiences the exact same physical losses and matrix effects as the native analyte. Since the IS co-elutes with the analyte but is mass-resolved by the detector, the ratio of their responses provides a self-correcting measurement system.

Materials and Reagents

-

Analytes: Ochratoxin B (Native) and Ochratoxin B-d5 (Internal Standard).[2]

-

Note: If OTB-d5 is commercially unavailable, OTA-d5 is often used as a surrogate, though OTB-d5 is preferred for identical retention time matching.[2]

-

-

Solvents: LC-MS grade Acetonitrile (MeCN), Methanol (MeOH), Water, and Acetic Acid (HAc).

-

Buffer: Ammonium Formate (10 mM).

-

Matrix: Blank matrix (e.g., corn flour or plasma) for matrix-matched calibration curves (optional but recommended for validation).

Experimental Protocol

Standard Preparation

-

Stock Solutions: Dissolve OTB and OTB-d5 separately in MeCN to 100 µg/mL.

-

Internal Standard Spiking Solution (IS-Spike): Dilute OTB-d5 to a working concentration of 1 µg/mL (1000 ng/mL) in 50:50 MeCN:Water.

-

Calibration Standards: Prepare a 6-point calibration curve of Native OTB (range: 0.5 – 100 ng/mL) containing a constant concentration of OTB-d5 (e.g., 10 ng/mL).

Sample Preparation (Solid Matrix)

Critical Step: The IS must be added before any solvent is applied to the sample.[2]

-

Weigh: Accurately weigh 5.0 g of homogenized sample into a 50 mL centrifuge tube.

-

Spike: Add 50 µL of the IS-Spike (1 µg/mL) directly onto the sample.[2]

-

Resulting IS Concentration: 10 ng/g (assuming 100% recovery).[2]

-

-

Equilibrate: Allow to stand for 15 minutes to ensure IS interaction with the matrix.

-

Extract: Add 20 mL of Extraction Solvent (MeCN:Water:Acetic Acid, 79:20:1 v/v/v).

-

Agitate: Shake vigorously for 60 minutes.

-

Centrifuge: 4000 x g for 10 minutes.

-

Filter: Pass 1 mL of supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

LC-MS/MS Conditions

Liquid Chromatography:

-

Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.8 µm).[2]

-

Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.[2][3]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

-

Injection Volume: 5 µL.

Gradient Profile:

| Time (min) | % Mobile Phase B |

|---|---|

| 0.0 | 10 |

| 1.0 | 10 |

| 6.0 | 95 |

| 8.0 | 95 |

| 8.1 | 10 |

| 11.0 | 10 |

Mass Spectrometry (ESI Positive Mode):

-

Source Temp: 400°C.

-

Capillary Voltage: 3.5 kV.[2]

MRM Transitions:

| Analyte | Precursor (m/z) | Product (m/z) | Type | Collision Energy (V) |

|---|---|---|---|---|

| OTB (Native) | 370.1 | 205.1 | Quant | 25 |

| 370.1 | 324.1 | Qual | 18 | |

| OTB-d5 (IS) | 375.1 | 205.1 | Quant* | 25 |

| | 375.1 | 329.1 | Qual | 18 |

Note on OTB-d5 Transition: The 375->205 transition represents the loss of the labeled phenylalanine moiety (d5-Phe), leaving the unlabeled isocoumarin core. While the fragment is identical to the native form, the precursor selection (375 vs 370) provides the specificity.

Workflow Visualization

Figure 1: Step-by-step workflow for Isotope Dilution Mass Spectrometry of Ochratoxin B.

Calculation Protocol

The quantification is based on the Response Ratio , not absolute area. This is the core advantage of IDMS.[2]

Define Variables

- : Peak Area of Native OTB (m/z 370.1 -> 205.1).[2]

- : Peak Area of OTB-d5 (m/z 375.1 -> 205.1).[2]

- : Concentration of Native OTB in the sample.[2]

- : Final concentration of OTB-d5 in the extract (known constant).

-

: Response Ratio (

Relative Response Factor (RRF)

While native and isotope-labeled compounds are chemically similar, they may not have identical ionization efficiencies.[2] You must establish the RRF or Slope (

Plot:

Perform linear regression:

Final Concentration Equation

To calculate the concentration of OTB in the original solid sample (

Simplified (if spiking directly onto sample):

If you spiked a mass of IS (

Example Calculation:

-

Spike: You added 50 ng of OTB-d5 to 5 g of corn.

-

Instrument Response:

- [2]

-

Calibration: Slope (

) = 1.02, Intercept ( -

Math:

Method Validation & Troubleshooting

| Parameter | Acceptance Criteria | Troubleshooting |

| Linearity (R²) | > 0.990 | Check pipetting accuracy; ensure IS concentration is constant. |

| Recovery | 70 - 120% | If low absolute recovery, check extraction pH (OTB is acidic).[2] |

| Isotope Contribution | < 0.5% | Inject pure OTB-d5.[2] If signal appears in native channel (370), the d5 purity is low. |

| Retention Time Shift | < 0.05 min | OTB and OTB-d5 must co-elute. If they separate, the IDMS correction fails.[2] |

Pro-Tip on Isotope Effects: Deuterium is slightly more lipophilic than Hydrogen.[2] On high-resolution columns, OTB-d5 may elute slightly before Native OTB.[2] As long as the peaks overlap significantly and enter the source together, the correction holds.

References

-

European Commission. (2023).[2][5][6] Commission Regulation (EU) 2023/915 of 25 April 2023 on maximum levels for certain contaminants in food.[2][7] Official Journal of the European Union.[2] Link

-

European Commission. (2023). Commission Implementing Regulation (EU) 2023/2782 laying down the methods of sampling and analysis for the control of the levels of mycotoxins in food. Official Journal of the European Union.[2] Link

-

Varga, E., et al. (2012).[2] Stable isotope dilution assay for the accurate determination of mycotoxins in maize by LC-MS/MS. Analytical and Bioanalytical Chemistry.

-

Sueck, F., et al. (2019).[2] Occurrence of the Ochratoxin A metabolite Ochratoxin B in different types of wine. Mycotoxin Research. Link

Sources

- 1. Comparative Ochratoxin Toxicity: A Review of the Available Data - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lcms.cz [lcms.cz]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Immunoaffinity Cleanup and Isotope Dilution-Based Liquid Chromatography Tandem Mass Spectrometry for the Determination of Six Major Mycotoxins in Feed and Feedstuff | MDPI [mdpi.com]

- 5. New Legal Regulations for Mycotoxins as from July 2024 - Eurofins Scientific [eurofins.de]

- 6. eur-lex.europa.eu [eur-lex.europa.eu]

- 7. pagepressjournals.org [pagepressjournals.org]

Application Note: Simultaneous Quantification of Ochratoxin A and B via LC-MS/MS using Deuterated Stable Isotope Dilution Assay (SIDA)

Abstract & Introduction

Ochratoxin A (OTA) is a potent mycotoxin produced by Aspergillus and Penicillium species, classified as a Group 2B human carcinogen with significant nephrotoxic and immunotoxic properties.[1] Ochratoxin B (OTB), the non-chlorinated analog of OTA, often co-occurs in contaminated commodities (cereals, coffee, dried fruits). While OTB is historically considered less toxic, recent toxicokinetic studies suggest it can competitively inhibit OTA metabolism and may possess its own cytotoxic pathways.

Accurate simultaneous quantification is challenging due to the structural similarity of the compounds and the complex matrices in which they reside. Traditional external calibration often fails to account for matrix effects (signal suppression/enhancement) in Electrospray Ionization (ESI).

This protocol details a high-integrity Stable Isotope Dilution Assay (SIDA) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By utilizing deuterated internal standards (OTA-d5 and OTB-d5), this method provides a self-validating system that automatically corrects for extraction losses and ionization suppression, ensuring the highest level of analytical confidence.

The "Why": Causality in Experimental Design

-

Why Deuterated Standards? In ESI-MS/MS, co-eluting matrix components (phospholipids, sugars) compete for charge, suppressing the analyte signal. An internal standard (IS) that is chemically identical but mass-differentiated (e.g., OTA-d5) will co-elute with the target and experience the exact same suppression. The ratio of Analyte/IS remains constant, canceling out the error.

-

Why Simultaneous Detection? Monitoring OTB alongside OTA provides a more comprehensive profile of fungal contamination and potential synergistic toxicity, which is increasingly relevant for risk assessment in drug development and food safety.

Materials & Reagents

Analytical Standards

-

Native Standards: Ochratoxin A (OTA) and Ochratoxin B (OTB) (>99% purity).

-

Internal Standards (IS):

-

OTA-d5: (Ochratoxin A-d5).[1][2] Note: The deuterium label is typically on the phenylalanine moiety.

-

OTB-d5: (Ochratoxin B-d5).

-

Alternative: If OTB-d5 is unavailable, OTA-d5 may be used for OTB quantification, provided a Relative Response Factor (RRF) is established, though a matched IS is preferred for strict regulatory compliance.

-

Reagents

-

LC-MS Grade Solvents: Acetonitrile (MeCN), Methanol (MeOH), Water.

-

Additives: Glacial Acetic Acid (extraction), Formic Acid (mobile phase), Ammonium Formate (buffer).

-

Extraction Salts (QuEChERS): MgSO4, NaCl, Sodium Citrate.

Experimental Workflow

The following workflow utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach optimized for mycotoxin recovery, followed by LC-MS/MS.

Figure 1: SIDA Workflow. Spiking deuterated standards prior to extraction is critical to correct for recovery losses during the sample preparation steps.

Detailed Protocol

Step 1: Sample Preparation & Spiking

-

Weigh 2.0 g of homogenized sample (e.g., grain flour, feed, or dried plasma spot) into a 50 mL centrifuge tube.

-

CRITICAL: Add the Internal Standard working solution (mixture of OTA-d5 and OTB-d5) directly onto the sample.

-

Target concentration: 5 µg/kg in the final sample.

-

-

Allow to equilibrate for 15 minutes. This ensures the IS binds to the matrix similarly to the native toxin.

Step 2: Extraction

-

Add 10 mL of Extraction Solvent: Acetonitrile:Water:Acetic Acid (79:20:1 v/v/v) .

-

Note: The acidic condition breaks protein binding and improves OTA recovery.

-

-

Shake vigorously (mechanical shaker) for 30 minutes.

Step 3: Partitioning & Clean-up

-

Add 4 g MgSO4 and 1 g NaCl. Vortex immediately for 1 minute to prevent clumping.

-

Centrifuge at 4,000 x g for 10 minutes at 4°C.

-

Transfer 1 mL of the supernatant to a d-SPE tube containing 150 mg MgSO4 and 50 mg C18.

-

Note: Avoid PSA (Primary Secondary Amine) if acidic conditions are not maintained, as PSA can bind organic acids like Ochratoxins. If using PSA, ensure the extract is re-acidified immediately. C18 alone is safer for Ochratoxins.

-

-

Vortex and centrifuge (5,000 x g, 5 min).

-

Filter the supernatant through a 0.22 µm PTFE filter into an LC vial.

LC-MS/MS Methodology

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Agilent 6495). Ionization: Electrospray Ionization (ESI) in Positive Mode (ESI+). Note: While OTA ionizes in negative mode, Positive mode often yields better fragmentation structural data for simultaneous OTA/OTB analysis using the loss of phenylalanine pathway.

Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 0.35 mL/min.

-

Gradient:

-

0-1 min: 10% B

-

1-6 min: Linear ramp to 95% B

-

6-8 min: Hold at 95% B

-

8.1 min: Re-equilibrate at 10% B.

-

MS/MS Parameters (MRM Transitions)

The selectivity of this method relies on the specific fragmentation of the amide bond, resulting in the loss of the phenylalanine moiety.

| Analyte | Precursor Ion ( | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Collision Energy (eV) | Retention Time (min) |

| Ochratoxin A | 404.1 | 239.1 | 221.1 | 25 | 5.2 |

| OTA-d5 (IS) | 409.1 | 244.1 | - | 25 | 5.2 |

| Ochratoxin B | 370.1 | 205.1 | 324.1 | 22 | 4.6 |

| OTB-d5 (IS) | 375.1 | 210.1 | - | 22 | 4.6 |

Table 1: MRM Transitions. Note the mass shift of +5 Da for the deuterated standards. OTA elutes later than OTB due to the chlorine atom increasing hydrophobicity.

Results & Validation Criteria

Linearity and Range

Construct calibration curves by plotting the Area Ratio (Analyte Area / IS Area) against the Concentration Ratio.

-

Range: 0.1 µg/kg to 100 µg/kg.

-

Requirement:

.

Matrix Effect Correction (The SIDA Advantage)

The following diagram illustrates how the deuterated standard corrects for signal suppression.

Figure 2: Mechanism of Matrix Effect Correction. Since the suppression affects both the native toxin and the deuterated standard equally, the ratio used for quantification remains accurate.

Troubleshooting Guide

-

Issue: Low signal for OTA-d5.

-

Cause: Ion suppression is too high (>80%) or spiking error.

-

Solution: Dilute the final extract 1:5 with mobile phase A. This dilutes the matrix more than the analyte signal (signal-to-noise often improves).

-

-

Issue: Retention time shift between OTA and OTA-d5.

-

Cause: Deuterium Isotope Effect.

-

Insight: While rare in C18, slight shifts can occur. Ensure the integration window is wide enough. If shift > 0.1 min, consider using

-labeled standards instead of deuterated.

-

References

-

European Food Safety Authority (EFSA). (2020).[3] Risk assessment of ochratoxin A in food. EFSA Journal. [Link]

-

Krska, R., et al. (2008). Determination of mycotoxins in foods: current state of analytical methods and limitations. Applied Microbiology and Biotechnology. [Link]

-

Varga, E., et al. (2012). Stable isotope dilution assay for the accurate determination of mycotoxins in maize by LC-MS/MS. Analytical and Bioanalytical Chemistry. [Link]

-

European Commission. (2006).[3] Commission Regulation (EC) No 1881/2006 setting maximum levels for certain contaminants in foodstuffs. [Link][3]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Ion Suppression for Ochratoxin B-d5

Welcome to the technical support resource for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to solve complex analytical challenges. This guide is designed to help you diagnose, understand, and minimize ion suppression affecting your Ochratoxin B-d5 (OTB-d5) internal standard signal during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Part 1: Understanding the Problem

Q1: My Ochratoxin B-d5 (OTB-d5) signal is low, inconsistent, or disappearing in matrix samples but strong in neat solvent. Is this ion suppression?

A: It is highly likely that you are observing ion suppression. Ion suppression is a matrix effect where co-eluting compounds from your sample extract interfere with the ionization of your target analyte (in this case, OTB-d5) in the mass spectrometer's ion source.[1][2][3] This interference reduces the quantity of charged ions that reach the detector, leading to a decreased signal.[2]